Dimethylmalononitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86109. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

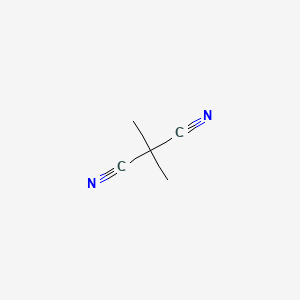

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-5(2,3-6)4-7/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMJJXWXMZYZKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223456 | |

| Record name | Propanedinitrile, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7321-55-3 | |

| Record name | 2,2-Dimethylpropanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7321-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylmalononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007321553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHYLMALONONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedinitrile, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylmalononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHYLMALONONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKA7D8BU8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Dimethylmalononitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylmalononitrile, also known as 2,2-dimethylpropanedinitrile, is a dinitrile compound with significant applications in organic synthesis. Its unique structural features, particularly the gem-dinitrile group on a quaternary carbon, make it a valuable reagent. This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of this compound, with a focus on quantitative data and experimental context.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Reference |

| CAS Number | 7321-55-3 | [1][2] |

| Molecular Formula | C₅H₆N₂ | [2] |

| Molecular Weight | 94.11 g/mol | [2] |

| Melting Point | 31-33 °C (lit.) | [3] |

| Boiling Point | 120 °C at 33 mmHg (lit.) | |

| Density | 0.9690 g/cm³ (rough estimate) | [3] |

| Flash Point | 145 °F (63 °C) - closed cup | [3] |

| Form | White or colorless to light yellow powder or lump | [3] |

Structural Information and Nomenclature

The structural and identifying information for this compound is detailed in the following table.

| Identifier | Value | Reference |

| IUPAC Name | 2,2-dimethylpropanedinitrile | [4] |

| Synonyms | This compound, 2,2-Dicyanopropane, Dimethylpropanedinitrile | [3] |

| SMILES String | CC(C)(C#N)C#N | |

| InChI | 1S/C5H6N2/c1-5(2,3-6)4-7/h1-2H3 | [4] |

| InChI Key | BCMJJXWXMZYZKN-UHFFFAOYSA-N | [4] |

Spectroscopic Data

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of nitriles is the C≡N stretching vibration. For saturated nitriles like this compound, this peak is expected to be sharp and intense, appearing in the range of 2260-2240 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the molecular symmetry of this compound, a single sharp peak would be expected for the six equivalent protons of the two methyl groups.

-

¹³C NMR: The spectrum would be expected to show signals for the quaternary carbon, the two equivalent methyl carbons, and the two equivalent nitrile carbons.

Mass Spectrometry: In electron impact mass spectrometry, the molecular ion peak (M+) would be observed. Fragmentation patterns would likely involve the loss of methyl groups or cyanide radicals.

Experimental Protocols

Use in Transnitrilation of Aryl Grignard Reagents

This compound has been effectively utilized as a cyanating agent for aryl Grignard and aryllithium reagents. This process, known as transnitrilation, offers a practical and safer alternative to traditional cyanation methods that often employ more toxic reagents.

General Procedure Outline:

-

The aryl Grignard or aryllithium reagent is prepared in situ from the corresponding aryl halide.

-

This compound is introduced to the reaction mixture.

-

The reaction proceeds under mild conditions, leading to the formation of the corresponding aryl nitrile.

-

The reaction is believed to proceed through a Thorpe-type imine adduct, which then undergoes a retro-Thorpe fragmentation to yield the aryl nitrile and a stable byproduct.[5]

Visualizations

This compound: Key Identifiers and Properties

Caption: A diagram summarizing the key identifiers, physical properties, and reactivity of this compound.

Experimental Workflow: Transnitrilation using this compound

Caption: A simplified workflow illustrating the use of this compound in the transnitrilation reaction to synthesize aryl nitriles.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. This compound | 7321-55-3 [chemicalbook.com]

- 4. 2,2-Dimethylpropanedinitrile | C5H6N2 | CID 23742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Transnitrilation from this compound to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis [organic-chemistry.org]

An In-depth Technical Guide to Dimethylmalononitrile for Chemical Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of dimethylmalononitrile, a versatile and important reagent in modern organic synthesis. It details the compound's physicochemical properties, spectroscopic data, and key applications, with a focus on its role as a cyanating agent. This document includes a detailed experimental protocol for a representative reaction and a visualization of the reaction mechanism to facilitate its practical application in a laboratory setting.

Core Properties of this compound

This compound, also known as 2,2-dimethylpropanedinitrile, is a white, crystalline solid that serves as a valuable building block in organic chemistry. Its key identifiers and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 7321-55-3 | [1] |

| Molecular Formula | C₅H₆N₂ | [1] |

| Molecular Weight | 94.11 g/mol | [1][2][] |

| Melting Point | 31-33 °C | [4][5] |

| Boiling Point | 120 °C at 33 mmHg | [4][5] |

| Density | 0.961 g/cm³ | [] |

| InChI Key | BCMJJXWXMZYZKN-UHFFFAOYSA-N | [] |

| SMILES | CC(C)(C#N)C#N | [] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize its key spectral features.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for this compound itself was not found in the immediate search, the supporting information for a key publication outlines the NMR data for various products derived from it, indicating the techniques are standard for characterization.[6][7]

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the prominent nitrile stretch.

| Functional Group | Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | ~2250 |

Note: The exact wavenumber can vary slightly based on the sample preparation and instrument.

2.3. Mass Spectrometry (MS)

Mass spectrometry data for this compound can be found in the NIST Mass Spectrometry Data Center.[2] The molecular ion peak (M+) would be observed at m/z 94.11.

Key Applications in Organic Synthesis

This compound is a highly effective and versatile reagent, primarily utilized as an electrophilic cyanide source in a variety of chemical transformations.

3.1. Transnitrilation Reactions

A significant application of this compound is in the cyanation of organometallic reagents, such as aryl Grignard and aryllithium reagents.[8][9][10] This process, known as transnitrilation, offers a safer and more efficient alternative to traditional cyanating agents. The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups.[8][9]

3.2. Cycloaddition Reactions

This compound participates in [2+2+2] cycloaddition reactions with diynes, catalyzed by Ruthenium(II) complexes, to yield substituted pyridines.[11] It also undergoes 1,3-dipolar cycloadditions with nitrones to form oxadiazolines.[11]

3.3. Synthesis of Heterocyclic Compounds

This reagent serves as a precursor in the synthesis of various heterocyclic compounds, including bisoxazolines.[4][5]

Experimental Protocol: Transnitrilation of an Aryl Grignard Reagent

The following is a representative experimental protocol for the cyanation of an aryl Grignard reagent using this compound, adapted from the work of Reeves et al.[8][9]

4.1. Materials and Equipment

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Aryl bromide

-

Magnesium turnings

-

This compound

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Standard oven-dried glassware for Grignard reactions

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (nitrogen or argon)

4.2. Procedure

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Add a solution of the aryl bromide (1.0 equivalent) in anhydrous THF via the dropping funnel to initiate the Grignard reaction. The reaction mixture is typically stirred at room temperature or gently heated to ensure complete formation of the Grignard reagent.

-

Cyanation Reaction: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise to the stirred Grignard solution.

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Reaction Mechanism and Workflow Visualization

The following diagrams illustrate the key chemical transformations and a typical experimental workflow involving this compound.

Caption: Mechanism of Transnitrilation.

Caption: Cyanation Experimental Workflow.

References

- 1. scbt.com [scbt.com]

- 2. 2,2-Dimethylpropanedinitrile | C5H6N2 | CID 23742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 7321-55-3 [chemicalbook.com]

- 5. 二甲基丙二腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. minio.scielo.br [minio.scielo.br]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Transnitrilation from this compound to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transnitrilation from this compound to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Dimethyl malononitrile - Enamine [enamine.net]

An In-Depth Technical Guide to the Synthesis and Discovery of Dimethylmalononitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylmalononitrile, a valuable reagent in modern organic synthesis, has garnered significant attention for its role as a non-toxic and efficient cyanating agent. This technical guide provides a comprehensive overview of the synthesis, discovery, and chemical properties of this compound (CAS 7321-55-3). It details a key synthetic protocol via phase-transfer catalysis, presents its physicochemical properties in a structured format, and outlines its primary application in transnitrilation reactions. The document includes detailed experimental procedures and visualizations to support researchers in its preparation and application.

Introduction

This compound, also known as 2,2-dimethylpropanedinitrile, is a white, low-melting solid that has become an important building block in organic chemistry. While its early history is not extensively documented in readily available literature, its modern utility is well-established. It serves as a key precursor in the synthesis of various organic compounds, including bisoxazolines.[1] More significantly, it has emerged as a safe and effective alternative to traditional, highly toxic cyanating agents in a variety of chemical transformations.[1][2]

The primary application of this compound in contemporary synthesis is as an electrophilic cyanide source in transnitrilation reactions. This method allows for the efficient cyanation of organometallic reagents, such as Grignard and organolithium reagents, under mild conditions, avoiding the use of hazardous metal cyanides.[2][3][4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 7321-55-3 | [5] |

| Molecular Formula | C₅H₆N₂ | [5] |

| Molecular Weight | 94.11 g/mol | [5] |

| Appearance | White to colorless or light yellow powder/lump | [3] |

| Melting Point | 31-33 °C | [1] |

| Boiling Point | 120 °C at 33 mmHg | [1] |

| Density | 0.961 g/cm³ | [5] |

| InChI Key | BCMJJXWXMZYZKN-UHFFFAOYSA-N | [5] |

| SMILES | CC(C)(C#N)C#N | [5] |

Synthesis of this compound

The most common and efficient method for the laboratory-scale synthesis of this compound is the dialkylation of the parent compound, malononitrile (B47326). A particularly effective approach utilizes phase-transfer catalysis (PTC) in the absence of a solvent, which provides high selectivity for the desired dialkylated product.

Synthetic Pathway: Dialkylation of Malononitrile

The synthesis proceeds via the deprotonation of malononitrile by a strong base, followed by nucleophilic attack of the resulting carbanion on an alkylating agent, in this case, a methyl halide. The use of a phase-transfer catalyst facilitates the transport of the base and the malononitrile anion between phases, enabling the reaction to proceed efficiently without a solvent. The process is repeated for the second methylation.

References

Dimethylmalononitrile safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of Dimethylmalononitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a key reagent in various synthetic applications. The following sections detail its physical and chemical properties, toxicological data, safe handling protocols, and emergency procedures to ensure its responsible and safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a white, low-melting solid or colorless liquid with a nitrile odor.[1][2] It is a flammable solid and should be handled with care.[3]

| Property | Value | Reference |

| CAS Number | 7321-55-3 | [2] |

| Molecular Formula | C₅H₆N₂ | [2] |

| Molecular Weight | 94.11 g/mol | [3] |

| Appearance | White to colorless or light yellow powder, lump, or clear liquid | [2][4] |

| Melting Point | 31-33 °C (lit.) | [2][3] |

| Boiling Point | 120 °C at 44 hPa (lit.) | [1] |

| Flash Point | 63 °C (145.4 °F) - closed cup | [1][3] |

| Density | 0.9690 g/cm³ (rough estimate) | [4] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2][4] |

Toxicological Data and Hazard Information

This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[5] It can cause serious eye and skin irritation and may cause respiratory irritation.[5]

Acute Toxicity

| Route | Value | Species | Reference |

| Dermal LD50 | 300 mg/kg | Not Specified | [1] |

| Inhalation LC50 | 3 mg/L (4 h) | Not Specified (Acute toxicity estimate) | [1] |

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Data sourced from PubChem and ChemicalBook Safety Data Sheets.[5][6]

Mechanism of Toxicity

The toxicity of many nitrile compounds is associated with their in vivo metabolism, which can release cyanide.[7] Cyanide, in turn, can inhibit cellular respiration by binding to cytochrome c oxidase in the mitochondria. While the specific metabolism of this compound has not been extensively detailed in the provided search results, it is prudent to assume a similar potential for cyanide release.

Additionally, some reactions involving this compound have been shown to proceed via a radical mechanism.[8] This reactivity could contribute to its toxicity through the generation of reactive radical species within biological systems.

Caption: Plausible toxicity pathway for this compound.

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls

-

Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[9] The ventilation system should be designed to prevent the accumulation and recirculation of vapors.[9]

-

Work Surface: Use a disposable plastic-backed absorbent liner ("bench paper") or a stainless steel tray to protect work surfaces from contamination.[10]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[10]

-

Gloves: Wear chemical-resistant gloves. Nitrile gloves (minimum 5-mil thickness) provide splash protection but should be changed immediately upon contamination.[11][12] For more extensive handling, consider thicker gloves or double-gloving.

-

Protective Clothing: A lab coat, long pants, and closed-toe shoes are required.[10] For procedures with a higher risk of splashing, an acid-resistant apron is recommended.[10]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a full-face respirator with appropriate cartridges (e.g., type ABEK) or a supplied-air respirator.[1]

General Handling Workflow

Caption: General workflow for handling this compound.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6] It should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[2][4] Keep away from heat, sparks, and open flames.[1] Store separately from strong oxidizing agents and acids.[1][9]

Disposal

Dispose of this compound and any contaminated materials as hazardous waste.[6] Use a licensed disposal company and do not mix with other waste.[6] Uncleaned containers should be treated as the product itself.[6]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First Aid Measures

| Exposure Route | First Aid Protocol | Reference |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [6] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. | [6] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. | [6] |

Spill Response

-

Minor Spill:

-

Evacuate the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material.

-

Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Major Spill:

-

Evacuate the laboratory and alert others.

-

Prevent entry to the area.

-

Contact your institution's emergency response team immediately.

-

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Unsuitable Extinguishing Media: Do not use a direct water jet.[1]

-

Specific Hazards: Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen cyanide.[1] Vapors can form explosive mixtures with air.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Emergency Response Logic

Caption: Decision-making flow for emergency response.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound | 7321-55-3 [chemicalbook.com]

- 3. ジメチルマロノニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound CAS#: 7321-55-3 [m.chemicalbook.com]

- 5. 2,2-Dimethylpropanedinitrile | C5H6N2 | CID 23742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Toxicology of methacrylonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Copper-catalyzed radical transnitrilation of arylborons with this compound and mechanistic insights - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]

Thermodynamic Properties of Dimethylmalononitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of dimethylmalononitrile ((CH₃)₂C(CN)₂). The information presented herein is compiled from experimental data and established scientific literature, offering a valuable resource for professionals in research, chemical synthesis, and drug development.

Core Thermodynamic Data

The following tables summarize the key quantitative thermodynamic data for this compound. The primary source for this experimental data is the seminal work of Ribner and Westrum (1967).[1]

| Property | Value | Units | Notes |

| Molecular Weight | 94.11 | g/mol | [1] |

| Melting Point | 31-33 | °C | [1] |

| Boiling Point | 120 / 33 | °C / mmHg | [1] |

| Flash Point | 63 | °C | Closed cup[1] |

Table 1: Physical Properties of this compound

| Thermodynamic Quantity | Value | Units | Conditions |

| Standard Entropy (S°) | 44.92 | cal/(mol·K) | at 298.15 K |

| (H° - H°₀)/T | 21.95 | cal/(mol·K) | at 298.15 K |

| -(G° - H°₀)/T | 22.97 | cal/(mol·K) | at 298.15 K |

| Third-Law Entropy of Gas | 83.43 | cal/(mol·K) | at 298.15 K |

Table 2: Molar Thermodynamic Functions of Crystalline this compound at 298.15 K

| Transition | Temperature (T) | Enthalpy of Transition (ΔH) | Entropy of Transition (ΔS) |

| Solid-Solid Transition | 302.60 K | - | 7.79 cal/(mol·K) |

| Melting | 307.47 K | - | 3.15 cal/(mol·K) |

Table 3: Phase Transition Properties of this compound

| Phase | Temperature Range | Vapor Pressure Equation |

| Liquid | 310 - 370 K | log₁₀P(atm) = 26.5509 - 3506.24/T - 7.0462log₁₀T |

Table 4: Vapor Pressure of Liquid this compound

| Parameter | Value | Units |

| Density (ρ) | 0.8900 - 11.0 x 10⁻⁴(t - 35) | g/cm³ |

Table 5: Density of Liquid this compound

Experimental Protocols

The thermodynamic data presented in this guide were primarily determined through a series of meticulous experimental procedures as described by Ribner and Westrum (1967). The core methodologies are detailed below.

Low-Temperature Heat Capacity and Thermochemistry

Adiabatic Calorimetry: The heat capacity of this compound was measured from 5 to 350 K using a laboratory-constructed Mark II adiabatic calorimeter.

-

Sample Preparation: A purified sample of this compound was loaded into a gold-plated copper calorimeter vessel. The vessel was sealed with a small pressure of helium gas to facilitate thermal equilibrium.

-

Calorimeter Setup: The calorimeter vessel was suspended within a vacuum chamber, surrounded by adiabatic shields. These shields were maintained at the same temperature as the calorimeter to minimize heat exchange with the surroundings.

-

Measurement Procedure: A known quantity of electrical energy was introduced to the calorimeter, and the resulting temperature increase was precisely measured using a platinum resistance thermometer. The heat capacity was then calculated from the energy input and the temperature change.

-

Data Analysis: The experimental heat capacity data was used to calculate the entropy, enthalpy, and Gibbs free energy functions by numerical integration.

Caption: Workflow for Adiabatic Calorimetry.

Vapor Pressure Determination

The vapor pressure of liquid this compound was measured over the temperature range of 310 to 370 K using a static method.

-

Apparatus: A sample of this compound was placed in a thermostatted isoteniscope connected to a mercury manometer.

-

Procedure: The sample was thoroughly degassed to remove any volatile impurities. The temperature of the sample was controlled to within ±0.01 K. At each temperature, the system was allowed to reach equilibrium, and the vapor pressure was determined by measuring the difference in height of the mercury columns in the manometer.

Caption: Workflow for Vapor Pressure Measurement.

Density Measurement

The density of liquid this compound was determined using a pycnometer.

-

Procedure: A pycnometer of known volume was weighed empty and then again when filled with the liquid sample at a known temperature. The mass of the liquid was determined by difference. The density was then calculated by dividing the mass of the liquid by the volume of the pycnometer. This procedure was repeated at several temperatures to determine the temperature dependence of the density.

Caption: Workflow for Density Measurement.

References

An In-depth Technical Guide to the Solubility of Dimethylmalononitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dimethylmalononitrile, a key building block in organic synthesis. While specific quantitative solubility data in a wide range of organic solvents is not extensively documented in publicly available literature, this guide offers insights into its expected solubility based on its chemical properties. Furthermore, it provides a detailed experimental protocol for determining its solubility, empowering researchers to generate precise data for their specific applications.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is crucial for predicting its solubility behavior.

| Property | Value | Reference |

| CAS Number | 7321-55-3 | [1][2][3] |

| Molecular Formula | C₅H₆N₂ | [3][4] |

| Molecular Weight | 94.11 g/mol | [3][4] |

| Melting Point | 31-33 °C | [1][2] |

| Boiling Point | 120 °C at 33 mmHg | [1][2] |

| Appearance | White to light yellow powder or lump | [1] |

| Structure | (CH₃)₂C(CN)₂ |

This compound is a relatively small molecule with two polar nitrile (-C≡N) groups. The presence of these nitrile groups, with their strong dipole moments, imparts a significant degree of polarity to the molecule.[5] This polarity is a key determinant of its solubility in various organic solvents.

Expected Solubility in Organic Solvents

Based on the principle of "like dissolves like," the polarity of this compound suggests it will be more soluble in polar organic solvents and less soluble in nonpolar organic solvents.[6] The lone pair of electrons on the nitrogen atoms of the nitrile groups can also act as hydrogen bond acceptors, potentially enhancing solubility in protic solvents.[5]

The following table provides a qualitative prediction of the solubility of this compound in various classes of organic solvents.

| Solvent Class | Examples | Expected Solubility | Rationale |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | High | Capable of hydrogen bonding with the nitrile groups and have high polarity. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High to Moderate | High polarity allows for strong dipole-dipole interactions with this compound. |

| Slightly Polar Solvents | Ethyl Acetate, Dichloromethane | Moderate to Low | Lower polarity compared to the above classes, leading to weaker interactions. |

| Nonpolar Solvents | Toluene, Hexane, Cyclohexane | Low to Insoluble | Lack of polarity results in weak intermolecular forces with the polar this compound. |

It is important to note that while these are educated predictions, empirical determination is necessary for quantitative and precise solubility data.

Experimental Protocol for Solubility Determination

To obtain accurate quantitative solubility data, a systematic experimental approach is required. The following protocol describes a static equilibrium method, which is a common and reliable technique for determining the solubility of a solid in a liquid solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)[4]

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with tight-fitting caps

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Centrifuge (optional)

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Volumetric flasks

-

Spectrophotometer (if using UV-Vis) or gravimetric analysis equipment (evaporating dish, oven)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume (e.g., 5 mL) of the selected organic solvent into each vial. The presence of undissolved solid is necessary to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed in the constant temperature bath for several hours to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Withdrawal and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter. The filter ensures that no solid particles are transferred.

-

Dilute the withdrawn sample with a known volume of the solvent in a volumetric flask.

-

Analyze the concentration of this compound in the diluted sample. This can be done via:

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue.

-

Spectroscopic Analysis (e.g., UV-Vis): If this compound has a suitable chromophore, create a calibration curve of absorbance versus concentration and use it to determine the concentration of the sample.

-

Chromatographic Analysis (e.g., HPLC): Use a calibrated HPLC method to determine the concentration.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the saturated solution based on the analytical results and the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the experimental protocol described above.

Caption: Workflow for Determining the Solubility of this compound.

Conclusion

References

- 1. This compound CAS#: 7321-55-3 [m.chemicalbook.com]

- 2. This compound | 7321-55-3 [chemicalbook.com]

- 3. 2,2-Dimethylpropanedinitrile | C5H6N2 | CID 23742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Solvent Miscibility Table [sigmaaldrich.com]

Dimethylmalononitrile: A Versatile Cyanating Agent and Cycloaddition Partner in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylmalononitrile (DMMN), a geminal dinitrile, has emerged as a highly valuable and versatile building block in contemporary organic synthesis. Unlike its parent compound, malononitrile, the presence of two methyl groups on the central carbon atom precludes deprotonation and subsequent use as a nucleophile in traditional condensation reactions like the Knoevenagel and Michael reactions. Instead, DMMN excels as a safe and effective electrophilic cyanating agent and as a robust partner in various cycloaddition reactions for the construction of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers in leveraging its unique reactivity.

Physicochemical Properties of this compound

This compound is a white, low-melting solid that is commercially available and stable under standard laboratory conditions. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₆N₂ |

| Molecular Weight | 94.11 g/mol |

| Appearance | White to colorless solid or liquid |

| Melting Point | 31-33 °C |

| Boiling Point | 120 °C at 33 mmHg |

| CAS Number | 7321-55-3 |

This compound as an Electrophilic Cyanating Agent

A primary application of DMMN is in transnitrilation reactions, where it serves as an efficient and safer alternative to traditional, highly toxic cyanating agents. This reactivity is particularly valuable for the synthesis of aryl nitriles, which are important intermediates in the pharmaceutical and agrochemical industries.

Transnitrilation of Grignard and Organolithium Reagents

This compound readily reacts with aryl Grignard and organolithium reagents to afford the corresponding aryl nitriles in good to excellent yields.[1][2][3] The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups. The proposed mechanism involves the initial addition of the organometallic reagent to one of the nitrile groups of DMMN, forming a Thorpe-type imine adduct. This intermediate then undergoes a retro-Thorpe fragmentation to release the more stable aryl nitrile and an isobutyronitrile (B166230) anion.[2][4]

Quantitative Data for Transnitrilation of Aryl Grignard Reagents

| Aryl Grignard Reagent | Product | Yield (%) |

| Phenylmagnesium bromide | Benzonitrile | 95 |

| 4-Tolylmagnesium bromide | 4-Methylbenzonitrile | 92 |

| 2-Thienylmagnesium bromide | Thiophene-2-carbonitrile | 88 |

| 4-Methoxyphenylmagnesium bromide | 4-Methoxybenzonitrile | 90 |

Experimental Protocol: Synthesis of Benzonitrile from Phenylmagnesium Bromide and DMMN

-

To a solution of this compound (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, a solution of phenylmagnesium bromide (1.1 equiv) in THF is added dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is monitored by TLC or GC-MS for the disappearance of the starting material.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The aqueous layer is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford benzonitrile.

Rhodium-Catalyzed Transnitrilation of Aryl Boronic Acids

Aryl boronic acids can also be efficiently cyanated using DMMN in the presence of a rhodium catalyst.[5][6][7] This method offers a broader functional group tolerance compared to the Grignard-based approach. The reaction is typically carried out using a rhodium(I) precursor, such as [Rh(cod)Cl]₂, and a base.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chinesechemsoc.org [chinesechemsoc.org]

- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Rhodium(iii)-catalyzed aromatic C–H cyanation with this compound as a cyanating agent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

The Reactivity of Nitrile Groups in Dimethylmalononitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the reactivity of the nitrile groups in dimethylmalononitrile (DMMN). It covers key reactions, mechanistic insights, and experimental data, presented in a format tailored for professionals in chemical research and drug development.

Introduction to this compound (DMMN)

This compound, a geminal dinitrile, is a versatile and highly reactive building block in organic synthesis. The electron-withdrawing nature of the two nitrile groups significantly acidifies the α-protons (if present) and activates the nitrile carbons towards nucleophilic attack. In the case of DMMN, the absence of α-protons shifts its reactivity profile, making the nitrile groups the primary sites for chemical transformations. This guide explores the diverse reactivity of these nitrile moieties, including their participation in cycloaddition reactions, their use as cyanating agents, and their conversion to other functional groups through hydrolysis and reduction.

Key Reactions of this compound

The nitrile groups of DMMN are susceptible to a variety of chemical transformations, making it a valuable precursor for the synthesis of a wide range of organic compounds, including heterocyclic structures and functionalized aromatic systems.

Transnitrilation Reactions

This compound serves as an effective and safer alternative to toxic cyanating agents for the transfer of a cyanide group to various nucleophiles, a process known as transnitrilation. This reaction is particularly useful for the synthesis of aryl nitriles.

DMMN reacts efficiently with aryl Grignard and aryllithium reagents to produce the corresponding aryl nitriles in high yields.[1][2] The reaction proceeds under mild conditions and avoids the use of transition metals.

Data Presentation: Transnitrilation with Aryl Grignard and Aryllithium Reagents

| Aryl Nucleophile Precursor | Reagent | Product | Yield (%) | Reference |

| Bromobenzene | Mg, THF | Benzonitrile | 95 | [1] |

| 4-Bromotoluene | Mg, THF | 4-Methylbenzonitrile | 92 | [1] |

| 4-Bromoanisole | Mg, THF | 4-Methoxybenzonitrile | 93 | [1] |

| 1-Bromonaphthalene | Mg, THF | 1-Naphthonitrile | 88 | [1] |

| 2-Bromopyridine | n-BuLi, THF | 2-Cyanopyridine | 75 | [2] |

| 1,3-Dibromobenzene | n-BuLi, THF | 1,3-Dicyanobenzene | 85 | [2] |

Table 1: Representative yields of aryl nitriles from the reaction of DMMN with organometallic reagents.

Experimental Protocol: General Procedure for Transnitrilation with Grignard Reagents

-

To a solution of the aryl bromide (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, add magnesium turnings (1.2 equiv).

-

Stir the mixture at room temperature until the magnesium is consumed.

-

Cool the resulting Grignard reagent solution to 0 °C.

-

Add a solution of this compound (1.1 equiv) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

A mild and oxidant-free copper-catalyzed system has been developed for the transnitrilation of arylboronic acids with DMMN.[3][4] This method offers broad substrate scope and high functional group tolerance.[3] The reaction is proposed to proceed through a radical pathway involving a Cu(0)/Cu(I) catalytic cycle.[3]

Logical Relationship: Proposed Catalytic Cycle for Copper-Catalyzed Transnitrilation

Cycloaddition Reactions

The nitrile groups of DMMN can participate as dipolarophiles or dienophiles in various cycloaddition reactions, leading to the formation of five- and six-membered heterocyclic rings.

Ruthenium(II) complexes catalyze the [2+2+2] cycloaddition of diynes with nitriles to form highly substituted pyridines.[5][6][7] this compound has been shown to afford excellent yields in these reactions.[6]

Experimental Workflow: Ru(II)-Catalyzed [2+2+2] Cycloaddition

This compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions with nitrones to yield oxadiazolines.[6] This reaction is often stereoselective.[6]

Experimental Protocol: General Procedure for 1,3-Dipolar Cycloaddition

-

In a round-bottom flask, dissolve the nitrone (1.0 equiv) and this compound (1.2 equiv) in a suitable solvent (e.g., toluene (B28343) or dichloromethane).

-

Stir the reaction mixture at room temperature or heat as required, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the desired oxadiazoline.

Thorpe-Ziegler Reaction

While this compound itself cannot undergo a classical intramolecular Thorpe-Ziegler reaction due to the lack of a suitable tether, the principles of the Thorpe reaction (intermolecular condensation of nitriles) are relevant to understanding the reactivity of the nitrile group. The reaction involves the base-catalyzed self-condensation of aliphatic nitriles to form enamines.[8] The intramolecular version, the Thorpe-Ziegler reaction, is a powerful method for the synthesis of cyclic ketones from dinitriles.[8][9][10]

Reaction Mechanism: Thorpe-Ziegler Reaction

Hydrolysis of the Nitrile Groups

The nitrile groups of this compound can be hydrolyzed to carboxylic acids under acidic or basic conditions. Complete hydrolysis yields dimethylmalonic acid.

Acid-Catalyzed Hydrolysis

Heating DMMN with a strong acid, such as concentrated hydrochloric or sulfuric acid, results in the formation of dimethylmalonic acid and the corresponding ammonium salt.

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

-

In a round-bottom flask equipped with a reflux condenser, place this compound (1.0 equiv).

-

Carefully add concentrated hydrochloric acid (excess).

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water) to obtain pure dimethylmalonic acid.

Base-Catalyzed Hydrolysis

Treatment of DMMN with a strong base, such as sodium hydroxide (B78521), followed by acidification, also yields dimethylmalonic acid.

Experimental Protocol: Base-Catalyzed Hydrolysis of this compound

-

In a round-bottom flask, dissolve this compound (1.0 equiv) in an aqueous solution of sodium hydroxide (excess).

-

Heat the mixture to reflux for several hours until the evolution of ammonia (B1221849) ceases.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 1-2.

-

Cool the mixture in an ice bath to induce precipitation of the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to afford dimethylmalonic acid.

Reduction of the Nitrile Groups

The nitrile groups of this compound can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction provides a direct route to 2,2-dimethylpropane-1,3-diamine.

Experimental Protocol: Reduction of this compound with LiAlH₄

Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. This reaction should be carried out by trained personnel in a fume hood and under an inert atmosphere.

-

To a stirred suspension of lithium aluminum hydride (excess, e.g., 2.5 equiv) in anhydrous diethyl ether or THF in a three-necked flask equipped with a reflux condenser and a dropping funnel, add a solution of this compound (1.0 equiv) in the same anhydrous solvent dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 2-4 hours.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes.

-

Filter the solid and wash it thoroughly with diethyl ether.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the resulting 2,2-dimethylpropane-1,3-diamine by distillation under reduced pressure.

Conclusion

The nitrile groups in this compound exhibit a rich and diverse reactivity, making it a valuable and versatile reagent in modern organic synthesis. Its utility as a cyanating agent offers a safer alternative to traditional cyanide sources. The participation of its nitrile groups in cycloaddition reactions provides efficient routes to complex heterocyclic scaffolds. Furthermore, the hydrolysis and reduction of the nitrile moieties open pathways to important dicarboxylic acid and diamine derivatives. A thorough understanding of the reactivity of this compound is crucial for leveraging its full potential in the design and development of novel molecules for pharmaceutical and materials science applications.

References

- 1. Transnitrilation from this compound to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis [organic-chemistry.org]

- 2. Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics | MDPI [mdpi.com]

- 3. Ruthenium(II)-catalyzed [2 + 2 + 2] cycloaddition of 1,6-diynes with tricarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2-aminopyridines via ruthenium-catalyzed [2+2+2] cycloaddition of 1,6- and 1,7-diynes with cyanamides: scope and limitations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. CN103508888A - Synthetic method of 2,2-dimethyl dimethylmalonate - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

Unveiling the Electron-Withdrawing Power of Dimethylmalononitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dated: December 21, 2025

Abstract

This technical guide provides an in-depth exploration of the electron-withdrawing nature of dimethylmalononitrile (DMMN). A commercially available and bench-stable solid, DMMN serves as a potent electrophilic cyanating agent and a valuable building block in organic synthesis.[1][2] Its strong electron-withdrawing properties, conferred by the two nitrile groups attached to a quaternary carbon, are pivotal to its reactivity. This document details the synthesis of DMMN, its key chemical transformations, and the underlying mechanistic principles of its electron-withdrawing character, supported by quantitative data and detailed experimental protocols. Particular emphasis is placed on its utility in Knoevenagel condensations and transnitrilation reactions, which are critical in the synthesis of various pharmaceuticals and functional materials.

Introduction: The Gem-Dinitrile Motif

The presence of two nitrile groups on the same carbon atom, the gem-dinitrile or dicyanomethylene group, profoundly influences the electronic properties of a molecule. The linear sp-hybridized cyano groups are powerful electron-withdrawing moieties due to the high electronegativity of nitrogen and the nature of the carbon-nitrogen triple bond.[3][4] When two such groups are present, their inductive and resonance effects are compounded, leading to a significant polarization of the molecule. In this compound, the quaternary carbon atom bearing the two cyano groups becomes highly electrophilic, making it susceptible to nucleophilic attack. This inherent electronic characteristic is the cornerstone of its synthetic utility.

Synthesis of this compound

While this compound is commercially available, its synthesis in the laboratory can be achieved through a two-step process starting from malononitrile (B47326): alkylation followed by purification. The following protocol is a logical extension based on the well-established procedures for the synthesis of malononitrile and its alkylation.[5][6][7]

Experimental Protocol: Synthesis of this compound

Materials:

-

Malononitrile

-

Sodium hydride (NaH) or another suitable base

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate (B1210297)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for fractional distillation (optional, for purification)

Procedure:

-

Deprotonation of Malononitrile: In a flame-dried round-bottom flask under an inert atmosphere, a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF is prepared. A solution of malononitrile (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C. The mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the formation of the malononitrile dianion.

-

Alkylation: The reaction mixture is cooled again to 0 °C, and methyl iodide (2.2 equivalents) is added dropwise. After the addition is complete, the reaction is allowed to warm to room temperature and then gently refluxed for 2-3 hours to ensure complete dialkylation.

-

Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a mixture of hexanes and ethyl acetate or by fractional distillation under reduced pressure to yield pure this compound.

Quantifying the Electron-Withdrawing Nature

While a specific Hammett parameter for the entire this compound moiety is not available in the literature, the strong electron-withdrawing nature of the constituent cyano groups is well-documented.

| Parameter | Value | Significance |

| Hammett Constant (σp) of -CN | +0.66 | Indicates a strong electron-withdrawing effect through resonance and induction. |

| Hammett Constant (σm) of -CN | +0.56 | Shows a significant inductive electron-withdrawing effect. |

Table 1: Hammett Constants for the Cyano Group. These values quantify the electron-withdrawing strength of the nitrile functionality.

The presence of two cyano groups on the same carbon atom in this compound significantly enhances this electron-withdrawing effect compared to a single cyano group.

Key Reactions and Mechanistic Insights

The electron-deficient nature of the central carbon in this compound dictates its reactivity, making it a key component in several important organic transformations.

Knoevenagel Condensation

This compound, like its parent compound malononitrile, is an excellent substrate for the Knoevenagel condensation, reacting with aldehydes and ketones to form α,β-unsaturated dinitriles.[8]

Materials:

-

This compound

-

Aldehyde or ketone

-

Piperidine (B6355638) or another basic catalyst

-

Ethanol (B145695) or another suitable solvent

Procedure:

-

A solution of this compound (1.0 equivalent) and the carbonyl compound (1.0 equivalent) in ethanol is prepared.

-

A catalytic amount of piperidine is added, and the mixture is stirred at room temperature or gently heated.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. If not, the solvent is removed, and the crude product is purified by recrystallization or column chromatography.

Transnitrilation Reactions

A significant application of this compound is as an electrophilic cyanating agent in transnitrilation reactions with organometallic reagents such as Grignard and organolithium reagents.[1][2][9] This method provides a safer and milder alternative to traditional cyanating agents like cyanogen (B1215507) halides or metal cyanides.

The reaction proceeds through a nucleophilic addition of the organometallic reagent to one of the nitrile groups of DMMN, forming an imine intermediate. This is followed by a retro-Thorpe fragmentation, which is energetically favorable, to yield the desired aryl nitrile and a stable carbanion byproduct.[2]

Materials:

-

Aryl bromide or iodide

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

This compound (DMMN)

-

Aqueous work-up solution (e.g., saturated NH₄Cl)

Procedure:

-

Grignard Reagent Formation: The Grignard reagent is prepared by adding a solution of the aryl halide in anhydrous THF to a stirred suspension of magnesium turnings in THF under an inert atmosphere.

-

Transnitrilation: The freshly prepared Grignard reagent is then added dropwise to a solution of this compound (1.0-1.2 equivalents) in anhydrous THF at a low temperature (e.g., 0 °C or -78 °C).

-

Quenching and Work-up: After the reaction is complete (monitored by TLC or GC-MS), it is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated.

-

Purification: The crude aryl nitrile is purified by column chromatography or distillation.

Applications in Drug Development

The nitrile group is a prevalent functional group in many pharmaceuticals due to its ability to act as a hydrogen bond acceptor and its metabolic stability.[3] The reactions of this compound provide efficient pathways to introduce the cyano group into complex molecules and to synthesize heterocyclic scaffolds that are common in drug candidates.

Conclusion

This compound is a versatile and powerful reagent in organic synthesis, primarily owing to the strong electron-withdrawing nature of its gem-dinitrile functionality. This guide has provided a comprehensive overview of its synthesis, quantitative electronic properties, and key applications in Knoevenagel condensations and transnitrilation reactions. The detailed experimental protocols and mechanistic diagrams serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the effective utilization of this important building block in the creation of novel molecules with significant biological and material properties.

References

- 1. Transnitrilation from this compound to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis. | Semantic Scholar [semanticscholar.org]

- 2. Transnitrilation from this compound to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis [organic-chemistry.org]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Transnitrilation from this compound to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Transnitrilation of Aryl Grignard Reagents with Dimethylmalononitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of aryl nitriles is a fundamental transformation in organic chemistry, yielding key intermediates for pharmaceuticals, agrochemicals, and materials science. Traditional methods for introducing a nitrile group onto an aromatic ring often involve harsh reagents or toxic cyanide sources. A significant advancement in this area is the transnitrilation reaction utilizing dimethylmalononitrile (DMMN) as a cyanide source for the cyanation of aryl Grignard reagents. This method, developed by Reeves et al., offers a mild, efficient, and safer alternative.[1][2][3]

This document provides detailed application notes and experimental protocols for the successful implementation of this transnitrilation reaction. The process is characterized by its broad substrate scope, including sterically hindered aryl Grignards, and its tolerance of various functional groups.[3][4] The reaction proceeds via the addition of the Grignard reagent to one of the nitrile groups of DMMN, forming a Thorpe-type imine adduct, which then undergoes a retro-Thorpe fragmentation to yield the desired aryl nitrile and isobutyronitrile (B166230) anion as a byproduct.[1]

Key Advantages of the DMMN-Mediated Transnitrilation

-

Safety: Avoids the use of highly toxic cyanide salts.[1]

-

Mild Reaction Conditions: Typically proceeds at temperatures from 0 °C to room temperature.[3]

-

Broad Substrate Scope: Effective for a wide range of electron-rich, electron-poor, and sterically hindered aryl Grignard reagents.[3]

-

High Yields: Generally provides good to excellent yields of the corresponding aryl nitriles.[3]

-

Functional Group Tolerance: Compatible with a variety of functional groups that might be sensitive to other cyanation methods.[3]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the transnitrilation of various aryl Grignard reagents with this compound.

Table 1: Transnitrilation of Commercially Available Aryl Grignard Reagents

| Entry | Aryl Grignard Reagent | Product | Yield (%) |

| 1 | Phenylmagnesium bromide | Benzonitrile | 85 |

| 2 | 4-Methoxyphenylmagnesium bromide | 4-Methoxybenzonitrile (B7767037) | 92 |

| 3 | 2-Methylphenylmagnesium bromide | 2-Methylbenzonitrile | 96 |

| 4 | 2,6-Dimethylphenylmagnesium bromide | 2,6-Dimethylbenzonitrile | 91 |

| 5 | 4-Chlorophenylmagnesium bromide | 4-Chlorobenzonitrile | 88 |

Reaction Conditions: 1.0 equivalent of Aryl Grignard reagent, 1.5 equivalents of DMMN in THF at 0 °C to room temperature.[3]

Table 2: Transnitrilation of in situ Generated Aryl Grignard Reagents from Aryl Bromides

| Entry | Aryl Bromide | Grignard Formation Method | Product | Yield (%) |

| 1 | 4-Bromoanisole (B123540) | i-PrMgCl·LiCl | 4-Methoxybenzonitrile | 95 |

| 2 | 2-Bromotoluene | i-PrMgCl·LiCl | 2-Methylbenzonitrile | 91 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Mg, LiCl | 4-(Trifluoromethyl)benzonitrile | 85 |

| 4 | 1-Bromo-2,6-dimethoxybenzene | i-PrMgCl·LiCl | 2,6-Dimethoxybenzonitrile | 79 |

| 5 | 4-Bromobenzonitrile | Mg, LiCl | 1,4-Dicyanobenzene | 82 |

Reaction Conditions: (A) 1.1 equiv of i-PrMgCl·LiCl, THF, 0 °C to rt; then 1.5 equiv of DMMN. (B) Mg, LiCl, THF, rt; then 1.5 equiv of DMMN.[3]

Experimental Protocols

Materials and Reagents:

-

This compound (DMMN)

-

Anhydrous Tetrahydrofuran (THF)

-

Aryl Grignard Reagent (commercial solution or prepared in situ)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle (if necessary for Grignard preparation)

-

Inert atmosphere setup (Nitrogen or Argon)

Protocol 1: General Procedure for the Transnitrilation of a Commercially Available Aryl Grignard Reagent

This protocol describes the synthesis of 2-methylbenzonitrile from 2-methylphenylmagnesium bromide as a representative example.

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add a solution of 2-methylphenylmagnesium bromide (1.0 M in THF, 10 mmol, 1.0 equiv) to a dried round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Addition of DMMN: To the stirred Grignard solution, add a solution of this compound (1.41 g, 15 mmol, 1.5 equiv) in anhydrous THF (10 mL) dropwise over 10-15 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the pure 2-methylbenzonitrile.

Protocol 2: Procedure for the in situ Generation of an Aryl Grignard Reagent and Subsequent Transnitrilation

This protocol details the synthesis of 4-methoxybenzonitrile from 4-bromoanisole.

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere, add magnesium turnings (0.36 g, 15 mmol).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, prepare a solution of 4-bromoanisole (1.87 g, 10 mmol, 1.0 equiv) in anhydrous THF (20 mL).

-

Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete formation of the Grignard reagent.

-

-

Transnitrilation Reaction:

-

Cool the freshly prepared Grignard solution to 0 °C in an ice-water bath.

-

Slowly add a solution of this compound (1.41 g, 15 mmol, 1.5 equiv) in anhydrous THF (10 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification: Follow steps 5-8 from Protocol 1 to quench the reaction, extract the product, and purify it by column chromatography.

Visualizations

Reaction Mechanism

References

- 1. Transnitrilation from this compound to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis. | Semantic Scholar [semanticscholar.org]

- 2. Transnitrilation from this compound to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Cyanation of Aryllithium Reagents with Dimethylmalononitrile

Introduction

The cyanation of aryllithium reagents using dimethylmalononitrile (DMMN) presents a safe, efficient, and scalable method for the synthesis of aryl nitriles.[1][2][3] This protocol avoids the use of highly toxic and hazardous cyanating agents, such as metal cyanides, and does not require transition metal catalysts, which can lead to product contamination and catalyst poisoning.[1][2][4] DMMN is a commercially available, bench-stable solid, making it a practical reagent for both academic research and industrial applications.[1][2][5] The reaction proceeds under mild conditions and demonstrates a broad substrate scope, including sterically hindered and electronically diverse aryl systems.[1][2][6] Furthermore, this methodology is compatible with aryllithium species generated through directed ortho-lithiation, enabling a direct C-H cyanation strategy.[2][6][7]

The reaction is proposed to proceed through the formation of a Thorpe-type imine intermediate, which then undergoes a retro-Thorpe fragmentation to yield the desired aryl nitrile and a stable byproduct.[1][3][6][8] Computational studies have supported the energetic favorability of this mechanistic pathway.[1][3]

Data Presentation

The following table summarizes the scope of the cyanation of various aryllithium reagents with this compound, demonstrating the versatility and efficiency of this protocol. The aryllithium reagents were generated in situ from the corresponding aryl bromides via lithium-halogen exchange.

| Entry | Aryl Bromide | Aryl Nitrile Product | Yield (%) |

| 1 | 4-Bromoanisole | 4-Methoxybenzonitrile | 95 |

| 2 | 3-Bromoanisole | 3-Methoxybenzonitrile | 92 |

| 3 | 2-Bromoanisole | 2-Methoxybenzonitrile | 88 |

| 4 | 4-Bromotoluene | 4-Methylbenzonitrile | 94 |

| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)benzonitrile | 85 |

| 6 | 1-Bromo-4-fluorobenzene | 4-Fluorobenzonitrile | 91 |

| 7 | 1-Bromo-3-chlorobenzene | 3-Chlorobenzonitrile | 89 |

| 8 | 2-Bromonaphthalene | 2-Naphthonitrile | 93 |

| 9 | 1-Bromonaphthalene | 1-Naphthonitrile | 87 |

| 10 | 2-Bromo-1,3,5-trimethylbenzene | 2,4,6-Trimethylbenzonitrile | 90 |

Data adapted from Reeves, J. T. et al. J. Am. Chem. Soc. 2015, 137, 9481-9488.

Experimental Protocols

General Procedure for the Cyanation of Aryllithium Reagents with this compound:

Materials:

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Aryl bromide

-

n-Butyllithium (n-BuLi) in hexanes (concentration to be noted)

-

This compound (DMMN)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Oven-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum

-

Syringes and needles

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)

Protocol:

-

Preparation of the Aryllithium Reagent:

-

To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide (1.0 mmol, 1.0 equiv) and anhydrous THF (5 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 mmol, 1.1 equiv) dropwise via syringe over 5 minutes.

-

Stir the reaction mixture at -78 °C for 30 minutes to ensure complete formation of the aryllithium reagent.

-

-

Cyanation Reaction:

-

In a separate flask, prepare a solution of this compound (1.5 mmol, 1.5 equiv) in anhydrous THF (2 mL).

-

Add the solution of this compound to the cold (-78 °C) solution of the aryllithium reagent dropwise via syringe.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

-